[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Description
This compound is a highly acetylated glycoside derivative with a complex stereochemical profile. Its IUPAC name, [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate, reflects its structural features:
- A central oxane (pyranose) ring with 2R,3S,4R,5R,6S stereochemistry.
- Three acetyl groups at positions 3, 4, and the methyl ester at position 2.
- An acetamido group at position 3.
- A 4-formylphenoxy substituent at position 6, which introduces a reactive aldehyde moiety .
Its molecular formula is C₂₁H₂₅NO₁₀ (exact mass: 451.42 g/mol), and it serves as a precursor in glycoconjugate synthesis, leveraging the formyl group for site-specific bioconjugation .
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-7-5-15(9-23)6-8-16/h5-9,17-21H,10H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYHIYFHAVCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes acetylation, amidation, and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamido and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
The compound [5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate , also known by its IUPAC name and various synonyms, has garnered attention in recent scientific research due to its potential applications in medicinal chemistry and biochemistry. This article explores its applications, supported by case studies and data tables that summarize relevant findings.
Medicinal Chemistry
Antimicrobial Activity :
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .
Anti-inflammatory Effects :
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in cultured cells, indicating its potential as a therapeutic agent for inflammatory diseases .
Drug Delivery Systems
The unique structural characteristics of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. Research has shown that encapsulating drugs within this compound can improve their pharmacokinetic profiles .
Cancer Research
Recent studies have explored the potential of this compound in cancer therapy. Its derivatives have been tested for cytotoxicity against different cancer cell lines, showing promise as an adjunct treatment to enhance the efficacy of existing chemotherapeutic agents . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammatory pathways, researchers found that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects.
Case Study 3: Cancer Cell Line Testing
A series of experiments conducted on various cancer cell lines demonstrated that derivatives of this compound could induce cell cycle arrest and apoptosis. The findings support further investigation into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. For example, as an allosteric modifier of hemoglobin, it binds to the hemoglobin molecule and induces conformational changes that decrease oxygen affinity. This interaction is mediated through hydrogen bonding and hydrophobic interactions with the acetamido and phenoxy groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of acetylated glycosides with aryloxy substituents. Below is a detailed comparison with analogs (Table 1) and key findings:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Substituent Reactivity: The 4-formylphenoxy group in the target compound enables covalent bonding with amines (e.g., in proteins) via Schiff base formation, a property absent in methylphenoxy or chlorophenoxy analogs . 4-Chlorophenoxy and 4-bromophenoxy derivatives (exact mass: ~485–501 g/mol) exhibit enhanced stability in hydrophobic environments but lack the aldehyde’s reactivity .
Physicochemical Properties: The methylumbelliferyl analog (C₂₄H₂₇NO₁₁) has a higher molecular weight (505.48 g/mol) due to its chromophoric methylumbelliferone group, enabling fluorescence-based applications . The target compound’s formyl group increases polarity compared to methylphenoxy derivatives, affecting solubility in aqueous buffers .
Biological Activity: Chlorophenoxy and bromophenoxy variants show moderate antimicrobial activity, likely due to halogen-induced membrane disruption . The methylphenoxy derivative is used in antibody detection, as its acetylated structure mimics bacterial polysaccharides .
Biological Activity
[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acetamido group : Contributes to its biological activity.
- Diacetoxy groups : May enhance solubility and bioavailability.
- Formylphenoxy moiety : Potentially involved in interaction with biological targets.
Biological Activities
The biological activity of this compound has been assessed in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Research indicates that derivatives of 3-formylchromones, structurally related to this compound, exhibit significant cytotoxic effects against tumor cells. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells .
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential activity against pathogens such as Helicobacter pylori. In related studies, certain 3-formylchromone derivatives have shown comparable efficacy to standard treatments like metronidazole .
Urease Inhibition
Urease inhibition is another area where related compounds have shown promise. The ability to inhibit urease could be beneficial in treating conditions associated with high urea levels, such as certain types of kidney disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxic effects against four human tumor cell lines with varying degrees of selectivity. |
| Study 2 | Identified significant anti-H. pylori activity in derivatives with similar structures. |
| Study 3 | Reported potent urease inhibition, indicating potential for therapeutic use in urea-related conditions. |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Cellular Uptake : The acetamido and diacetoxy groups may facilitate cellular uptake.
- Target Interaction : The formylphenoxy moiety may interact with specific cellular targets involved in cell proliferation and survival.
Q & A
Basic: How to optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Key steps include:
- Acetylation Control : Use stoichiometric excess of acetic anhydride (2-3 equiv.) in dry pyridine at 0–5°C to ensure complete protection of hydroxyl groups, followed by quenching with ice water to precipitate intermediates .
- Formylphenoxy Coupling : Employ Mitsunobu conditions (DIAD, PPh₃) or nucleophilic aromatic substitution with K₂CO₃ in DMF at 60°C for 12 hours to introduce the 4-formylphenoxy group .
- Purification : Use gradient silica chromatography (hexane:EtOAc, 3:1 → 1:2) followed by recrystallization from ethanol to remove unreacted acetyl donors .
- Yield Monitoring : Track reaction progress via TLC (Rf = 0.4 in EtOAc) and adjust reaction times for steps with <70% conversion .
Advanced: What crystallographic strategies resolve structural ambiguities in highly acetylated carbohydrates?
Methodological Answer:
For X-ray diffraction:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (e.g., sulfur in thioglycoside analogs) .
- Refinement : Apply SHELXL with TWIN/BASF commands to model disorder in acetyl groups. Use ISOR restraints for anisotropic displacement parameters of oxygen atoms .
- Validation : Cross-verify with DFT-calculated bond lengths (e.g., C–OAc: 1.42–1.45 Å) and compare with similar structures in the Cambridge Structural Database (e.g., β-D-glucose pentaacetate ).
Basic: What spectroscopic techniques characterize acetyl group substitution patterns?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Confirm ester C=O stretches at 1740–1765 cm⁻¹ and phenolic C–O at 1250 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode (m/z 400–500 range) to verify molecular ion [M+Na]⁺ and fragmentation patterns (e.g., loss of AcOH, m/z –60) .
Advanced: How to address conflicting biological activity data between in vitro and cell-based assays?
Methodological Answer:
- Assay Design :
- Metabolic Stability : Perform LC-MS/MS to track compound degradation in cell lysates (e.g., deacetylation at C3/C4 positions) .
- Membrane Permeability : Use Caco-2 monolayers with Papp < 1 × 10⁻⁶ cm/s indicating poor absorption, requiring prodrug strategies .
Basic: What are key considerations for selecting protecting groups during synthesis?
Methodological Answer:
- Acetyl vs. Benzyl : Acetyl groups are preferred for stability under acidic coupling conditions (e.g., H₂SO₄ catalysis in methanol ).
- Orthogonality : Use TEMPO-oxidation to selectively deprotect primary alcohols without affecting acetylated secondary sites .
- Global Deprotection : Optimize Zemplén conditions (NaOMe/MeOH, 0°C, 2 hours) to avoid β-elimination of the formylphenoxy group .
Advanced: How do computational methods predict glycosidic linkage conformation?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate in explicit water (AMBER ff19SB) for 100 ns to assess chair (⁴C₁) vs. boat (¹C₄) conformations .
- DFT Calculations : At the B3LYP/6-311+G(d,p) level, calculate puckering parameters (θ, φ) and compare with X-ray torsion angles (e.g., ΦH1-C1-O-C6’ = –60° to –90°) .
- Docking Studies : Map the 4-formylphenoxy moiety into AChE’s peripheral anionic site (PDB: 1ACJ) to rationalize inhibitory activity .
Basic: How to troubleshoot side reactions during formylphenoxy introduction?
Methodological Answer:
- Byproduct Formation : If phenolic dimerization occurs (MW + 212 g/mol), reduce reaction temperature to 40°C and add 2,6-lutidine (10 mol%) as a proton scavenger .
- Incomplete Substitution : Monitor via ¹H NMR for residual hydroxyl signals (δH 4.8–5.2 ppm); increase equivalents of 4-formylphenol (1.5→2.0 equiv.) .
- Oxidation of Formyl : Add BHT (0.1% w/w) to prevent formyl→carboxylic acid conversion during prolonged reflux .
Advanced: What strategies analyze stereochemical outcomes in multi-acetylated derivatives?
Methodological Answer:
- NOESY NMR : Detect through-space correlations between H2 (δH 4.5 ppm) and H4 (δH 5.1 ppm) to confirm axial/equatorial orientations .
- Circular Dichroism (CD) : Compare Cotton effects near 210 nm (n→π* transitions of acetyl carbonyls) with β-anomer references .
- Cryo-EM for Amorphous Samples : Use single-particle analysis at 2–3 Å resolution to resolve flexible acetyl groups in non-crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
